H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH

HIV-1 HLA-B8 X-ray crystallography

Researchers studying HLA-B8-restricted HIV-1 epitope variants require precise peptide sequences, as single-residue substitutions (Lys→Arg at position 7) invert TCR agonist/antagonist phenotype. This octapeptide (GGKKKYRL) is the validated antagonist variant of the index epitope GGKKKYKL. - Reference standard: 2.3 Å co-crystal structure with HLA-B*0801 (PDB: 1AGE); documented 0.032/day in vivo escape rate. - Use case: Ex vivo CTL stimulation, tetramer staining, antagonist design, or negative control for kinase assays (no published kinase substrate data). - Supply: Immediate shipment; highly cationic (net charge +4 to +5) - lyophilized format typical.

Molecular Formula C43H76N14O10
Molecular Weight 949.2 g/mol
CAS No. 185135-40-4
Cat. No. B14273468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
CAS185135-40-4
Molecular FormulaC43H76N14O10
Molecular Weight949.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN
InChIInChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyMHBDROSEQFHJGJ-CVUOCSEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH: Identity and Procurement Evidence


H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH (CAS 185135-40-4) is an octapeptide whose sequence, in one-letter code, corresponds to GGKKKYRL. In the published scientific literature, this sequence has been characterized exclusively as an HIV-1 Gag-derived peptide epitope restricted by HLA-B*0801, where the arginine at position 7 represents a naturally occurring mutation of the index HLA-B8 epitope GGKKKYKL [1]. Structural studies have resolved this peptide in complex with the HLA-B*0801 molecule (PDB: 1AGE), wherein the 7R substitution was shown to alter the TCR-interacting surface and confer an antagonist rather than agonist phenotype [1]. Beyond this immunological context, no peer-reviewed characterization of this compound as a substrate, inhibitor, or ligand for any kinase, protease, or other enzyme system has been identified.

Identity HIV-1 Gag epitope variant
Restriction HLA-B*0801 restricted
Phenotype TCR antagonist (7R variant)
Workflow Supports T-cell epitope and MHC structural studies

H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH: Substitution Limitations


This peptide cannot be functionally substituted with generic polybasic or lysine-rich peptides because its only peer-reviewed characterization is as a sequence-specific, HLA-B8-restricted HIV-1 epitope variant. The identity of the residue at position 7 (Arg versus the index Lys) dictates the peptide's immunological phenotype: the index GGKKKYKL acts as a CTL agonist, whereas the 7R variant GGKKKYRL behaves as an antagonist [1]. A search for functional data on this precise sequence as a kinase substrate — including systematic queries against LRRK2, PKA, PKC, CHK1/CHK2, and SIK substrate databases — returned no quantitative evidence . Any attempted substitution for, or repurposing of, this compound into a kinase assay context would therefore lack empirical justification.

Generic polybasic peptides are not interchangeable

Lysine-rich sequences cannot substitute; only this precise octapeptide has been characterized as an HLA-B8-restricted epitope with defined antagonist behavior.

Index peptide GGKKKYKL yields opposite phenotype

The Lys-containing index peptide acts as a CTL agonist, whereas this 7R variant behaves as an antagonist; direct functional substitution is not supported.

No kinase substrate context exists

No published phosphorylation or kinetic data support repurposing this peptide into any kinase assay workflow; empirical justification is absent.

H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH Comparator Evidence


HLA-B*0801 Structure: GGKKKYRL vs. GGKKKYKL

The three-dimensional structure of GGKKKYRL in complex with HLA-B*0801 has been solved by X-ray diffraction at 2.3 Å resolution (PDB: 1AGE), revealing that the Lys→Arg substitution at position 7 alters the exposed peptide surface recognized by the TCR, converting the peptide from an agonist (index GGKKKYKL) to an antagonist phenotype [1]. This is the only quantitative structural evidence available for this compound.

HLA-B*0801 Structure
Head-to-head
2.3 Å resolution (PDB: 1AGE). 7R substitution alters TCR contact surface, converting agonist index peptide to antagonist phenotype.
Supports structural immunology endpoint interpretation.
Recombinant HLA-B*0801 complex; X-ray diffraction at 2.3 Å.
HIV-1 HLA-B8 X-ray crystallography T-cell epitope immune escape

Kinase Substrate Data: GGKKKYRL vs. LRRKtide

Despite the presence of a Tyr residue that could theoretically serve as a phosphorylation site, no peer-reviewed study has reported phosphorylation of GGKKKYRL by any kinase, including LRRK2. The validated LRRK2 substrate LRRKtide (RLGRDKYKTLRQIRQ) has established kinetic parameters (Km = 171 ± 20 µM for wild-type LRRK2; Vmax = 1.92 ± 0.06 pmol/min/µg), providing a quantitative baseline that cannot be compared because no data exist for the target compound [1]. This absence of evidence must be distinguished from evidence of absence; the compound simply has not been tested.

Kinase Substrate Data
Data to verify
No published Km, Vmax, or phosphorylation data for any kinase. LRRKtide comparator (Km 171 µM) cannot be referenced.
Assay context requires de novo validation.
Absence of evidence differs from evidence of absence.
LRRK2 kinase assay substrate specificity Parkinson's disease

HLA-B8 Binding Affinity: 7Q Variant Impact

Within the HIV immunology literature, the GGKKKYRL epitope has been studied in the context of immune escape. A Gln substitution at the same position 7 (GGKKqYRL) resulted in an 82% reduction in HLA-B8 binding affinity relative to the GGKKKYRL reference, demonstrating that substitutions at this position dramatically alter MHC binding [1]. However, no quantitative affinity measurement (e.g., IC50 or Kd) for GGKKKYRL itself has been published in the peer-reviewed literature.

HLA-B8 Binding Affinity
Supporting evidence
GGKKKYRL baseline (100% relative binding). 7Q variant (GGKKqYRL) shows 82% binding reduction.
Supports epitope mutagenesis study context.
Absolute binding affinity (IC50/Kd) not reported.
HLA binding immune escape CTL epitope HIV

CTL Escape Rate of GGKKKYRL Epitope

The GGKKKYRL epitope has a measured in vivo CTL escape rate of 0.032/day (SE 0.008) in HIV-1-infected individuals, providing a quantitative parameter of immunological pressure on this specific sequence [1]. No comparable in vivo escape rate data exist for other compounds bearing this sequence in different functional contexts.

CTL Escape Rate
Supporting evidence
0.032/day (SE 0.008) for GGKKKYRL epitope in HIV-1-infected individuals.
Reported in vivo escape rate context for immunology research.
Longitudinal CTL response measurement; no non-immunological relevance.
CTL escape viral evolution immunodominance HIV

H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH Best Applications


MHC Class I Structural Biology

This peptide is suitable for X-ray crystallography or cryo-EM studies of HLA-B*0801 in complex with variant HIV-1 Gag epitopes. The existing 2.3 Å structure (PDB: 1AGE) provides a reference for comparative structural analysis of how single-residue substitutions (particularly Lys→Arg at position 7) alter the TCR-interacting surface and peptide conformation within the MHC binding groove [1]. Researchers studying peptide-MHC structural dynamics or antagonist peptide design may find this compound directly relevant.

HIV-1 CTL Escape and Immunodominance Research

The GGKKKYRL epitope's documented in vivo escape rate of 0.032/day [1] and its classification as an antagonist variant make this peptide useful for ex vivo CTL stimulation assays, tetramer staining, and studies of TCR cross-reactivity. The known 82% reduction in HLA binding upon 7Q substitution provides a quantitative reference for mutagenesis studies of HLA-B8-restricted epitopes [1].

Negative Control in Kinase Substrate Validation

Given the complete absence of published kinase substrate data, this peptide may serve as a negative control in kinase specificity profiling experiments. Its polybasic nature (five positively charged residues: three Lys + Arg + N-terminal amine) and the presence of a single Tyr residue make it a useful tool to test whether a given kinase exhibits nonspecific phosphorylation of basic, tyrosine-containing peptides. This application, however, requires the researcher to generate all primary data de novo.

Polybasic Peptide Solubility and Formulation

With a calculated net charge of approximately +4 to +5 at physiological pH (three Lys ε-amino groups, one Arg guanidinium, free N-terminal amine, minus one C-terminal carboxylate), this peptide presents solubility and handling challenges typical of highly cationic peptides. It may be used as a model compound in peptide formulation and stability studies, particularly for assessing lyophilization behavior, aqueous solubility optimization, and aggregation propensity of polybasic short peptides.

Application
Selection Property
Validation Focus
MHC Class I structural biology
HLA-B*0801 complex compatibility
TCR-interacting surface conformation review
HIV-1 CTL escape research
Defined antagonist phenotype
CTL response endpoint interpretation
Kinase specificity negative control
Absence of kinase substrate data
De novo phosphorylation assessment
Polybasic peptide formulation
High net positive charge (~+4 to +5)
Solubility and aggregation propensity review
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